



# Application of (2S,4R)-DS89002333 in 3D Organoid Models of Fibrolamellar Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | (2S,4R)-DS89002333 |           |
| Cat. No.:            | B10857944          | Get Quote |

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Fibrolamellar Hepatocellular Carcinoma (FL-HCC) is a rare and aggressive liver cancer that primarily affects adolescents and young adults, and notably, it develops in otherwise healthy livers.[1][2] A defining molecular characteristic of FL-HCC is a somatic 400-kb deletion on chromosome 19, which results in a fusion of the DNAJB1 and PRKACA genes. This fusion encodes the DNAJB1-PRKACA fusion protein, the primary oncogenic driver in this cancer.[1][2] [3] The fusion protein leads to constitutive activation of Protein Kinase A (PKA) signaling, which is essential for its oncogenic activity.[4]

(2S,4R)-DS89002333 is a potent, orally active inhibitor of PRKACA, the catalytic subunit of PKA, with an IC50 of 0.3 nM.[4] It has demonstrated significant anti-tumor activity in in-vivo FL-HCC patient-derived xenograft (PDX) models that express the DNAJB1-PRKACA fusion gene. [4] Three-dimensional (3D) organoid models of FL-HCC, derived from patient tumors, have been successfully established and validated to recapitulate the histopathology and transcriptomic signature of the original tumors, including the expression of the hallmark DNAJB1-PRKACA fusion.[1][5] These organoid models present a valuable in-vitro platform for preclinical drug screening and for studying the pathobiology of FL-HCC.



This document provides detailed protocols for the application of **(2S,4R)-DS89002333** in 3D organoid models of FL-HCC, covering organoid culture, drug treatment, and downstream assays for assessing treatment efficacy.

# **Signaling Pathway and Drug Mechanism of Action**

The DNAJB1-PRKACA fusion protein leads to uncontrolled PKA activity. This aberrant signaling is believed to drive FL-HCC tumorigenesis through the phosphorylation and inactivation of Salt-Inducible Kinases (SIKs). Inactivation of SIKs results in the dephosphorylation and nuclear translocation of the CREB-regulated transcription coactivator 2 (CRTC2). In the nucleus, CRTC2, along with its binding partner p300, activates a transcriptional program that promotes cell proliferation and survival. (2S,4R)-DS89002333 directly inhibits the kinase activity of the PRKACA component of the fusion protein, thereby blocking this oncogenic signaling cascade.





Click to download full resolution via product page

FL-HCC Signaling and Inhibition by (2S,4R)-DS89002333



# **Experimental Protocols**

The following protocols are adapted from established methods for drug testing in liver organoids.[6][7][8][9][10] Researchers should optimize these protocols for their specific FL-HCC organoid lines.

# **FL-HCC Organoid Culture and Maintenance**

This protocol is based on the successful generation of FL-HCC organoids from patient tissue. [1][5]

#### Materials:

- FL-HCC patient-derived organoids
- Basement Membrane Matrix (e.g., Matrigel®)
- Organoid Culture Medium (specific formulation for liver organoids)
- Phosphate Buffered Saline (PBS), sterile
- Cell recovery solution (e.g., Corning® Cell Recovery Solution)
- 24-well tissue culture plates

## Protocol:

- Thaw cryopreserved FL-HCC organoids rapidly in a 37°C water bath.
- Transfer organoids to a 15 mL conical tube and wash with 10 mL of cold organoid culture medium.
- Centrifuge at 300 x g for 5 minutes at 4°C.
- Resuspend the organoid pellet in cold Basement Membrane Matrix.
- Plate 50 µL domes of the organoid-matrix mixture into the center of wells of a pre-warmed 24-well plate.



- Incubate at 37°C for 15-20 minutes to solidify the domes.
- Gently add 500 µL of pre-warmed organoid culture medium to each well.
- Culture organoids at 37°C, 5% CO2. Change the medium every 2-3 days.
- Passage organoids every 7-14 days by disrupting the domes, recovering the organoids, and replating as described above.

# **Drug Treatment of FL-HCC Organoids**

## Materials:

- (2S,4R)-DS89002333 (stock solution in DMSO)
- FL-HCC organoids cultured in 24-well or 96-well plates
- Organoid culture medium
- DMSO (vehicle control)

## Protocol:

- Culture FL-HCC organoids until they reach a desired size and density.
- Prepare serial dilutions of **(2S,4R)-DS89002333** in organoid culture medium. A typical concentration range to test would be from 0.1 nM to 10 μM.
- Prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration.
- Carefully remove the old medium from the organoid cultures.
- Add the medium containing the different concentrations of (2S,4R)-DS89002333 or the vehicle control to the respective wells.
- Incubate the plates at 37°C, 5% CO2 for the desired treatment duration (e.g., 72 hours).



# **Assessment of Organoid Viability**

A common method to assess the effect of a drug on organoid viability is the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.[11]

## Materials:

- Treated FL-HCC organoids in 96-well plates
- CellTiter-Glo® 3D Reagent
- Opaque-walled 96-well plates
- Luminometer

#### Protocol:

- Equilibrate the 96-well plate with treated organoids and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
- Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
- Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
- Transfer the lysate to an opaque-walled 96-well plate.
- Measure luminescence using a luminometer.
- Calculate cell viability as a percentage of the vehicle-treated control.

# **Immunofluorescence Staining**

Immunofluorescence can be used to visualize changes in protein expression and localization within the organoids following treatment.

## Materials:



- Treated FL-HCC organoids
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibodies (e.g., anti-phospho-CREB, anti-Ki67)
- · Fluorescently labeled secondary antibodies
- DAPI (for nuclear counterstaining)
- · Mounting medium

## Protocol:

- Fix organoids in 4% PFA for 30-60 minutes at room temperature.
- · Wash three times with PBS.
- Permeabilize with permeabilization buffer for 20 minutes.
- Block with blocking buffer for 1 hour.
- Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
- · Wash three times with PBS.
- Incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.
- · Wash three times with PBS.
- Mount organoids on a slide with mounting medium and image using a confocal microscope.

# **Western Blot Analysis**



Western blotting can be used to quantify changes in the levels of specific proteins and their phosphorylation status.

## Materials:

- Treated FL-HCC organoids
- Cell recovery solution
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis equipment
- · Western blot transfer system
- Primary and secondary antibodies

## Protocol:

- Harvest organoids by depolymerizing the matrix with a non-enzymatic cell recovery solution.
- Wash the organoid pellet with cold PBS.
- Lyse the organoids in RIPA buffer on ice.
- Clarify the lysate by centrifugation.
- Determine protein concentration of the supernatant.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Block the membrane and probe with primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-p300).
- Incubate with HRP-conjugated secondary antibodies.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.



# **Experimental Workflow**



Click to download full resolution via product page

Workflow for testing (2S,4R)-DS89002333 in FL-HCC organoids.

## **Data Presentation**

Please note: The following data is illustrative and serves as an example of how to present results. Actual data will be generated from the experiments described above.

Table 1: Effect of (2S,4R)-DS89002333 on the Viability of FL-HCC Organoids



| (2S,4R)-DS89002333 Concentration (nM) | Mean Viability (% of Control) ± SD |
|---------------------------------------|------------------------------------|
| 0 (Vehicle)                           | 100 ± 5.2                          |
| 0.1                                   | 95.3 ± 4.8                         |
| 1                                     | 78.1 ± 6.1                         |
| 10                                    | 52.4 ± 5.5                         |
| 100                                   | 25.9 ± 3.9                         |
| 1000                                  | 10.2 ± 2.1                         |
| IC50 (nM)                             | ~12                                |

Table 2: Summary of Western Blot Analysis of Key Signaling Proteins

| Treatment                      | p-CREB/Total CREB Ratio<br>(Fold Change vs. Control) | p300 Expression (Fold<br>Change vs. Control) |
|--------------------------------|------------------------------------------------------|----------------------------------------------|
| Vehicle Control                | 1.00                                                 | 1.00                                         |
| (2S,4R)-DS89002333 (100<br>nM) | 0.25                                                 | 0.65                                         |

# Conclusion

The use of patient-derived 3D organoid models of FL-HCC provides a powerful platform for the preclinical evaluation of targeted therapies like **(2S,4R)-DS89002333**. These models allow for the assessment of drug efficacy in a system that more closely mimics the in-vivo tumor microenvironment and preserves the genetic identity of the patient's tumor. The protocols outlined here provide a framework for researchers to investigate the therapeutic potential of PRKACA inhibitors and to further elucidate the molecular mechanisms underlying FL-HCC.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. Human liver organoids for disease modeling of fibrolamellar carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR/Cas9 Engineering of Adult Mouse Liver Demonstrates That the Dnajb1–Prkaca Gene Fusion is Sufficient to Induce Tumors Resembling Fibrolamellar Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNAJB1–PRKACA fusion kinase interacts with β-catenin and the liver regenerative response to drive fibrolamellar hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Organoids from Fibrolamellar Carcinoma Human Cells -EGA European Genome-Phenome Archive [ega-archive.org]
- 6. stemcell.com [stemcell.com]
- 7. High-Fidelity Drug Induced Liver Injury Screen Using Human PSC-derived Organoids -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organoid Models of Human Liver Cancers Derived from Tumor Needle Biopsies.
   [sonar.ch]
- 9. Organoid Models of Human Liver Cancers Derived from Tumor Needle Biopsies PMC [pmc.ncbi.nlm.nih.gov]
- 10. Opportunities and challenges of hepatocellular carcinoma organoids for targeted drugs sensitivity screening PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organoid viability assay [bio-protocol.org]
- To cite this document: BenchChem. [Application of (2S,4R)-DS89002333 in 3D Organoid Models of Fibrolamellar Hepatocellular Carcinoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857944#application-of-2s-4r-ds89002333-in-3d-organoid-models-of-fl-hcc]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com